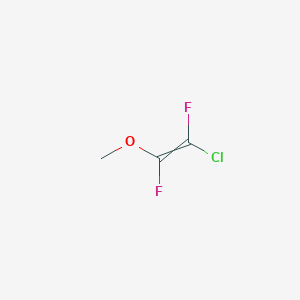

1-Chloro-1,2-difluoro-2-methoxyethene

Description

1-Chloro-1,2-difluoro-2-methoxyethene (C₃H₃ClF₂O) is a halogenated ethene derivative featuring a methoxy (-OCH₃) substituent at the 2-position alongside chlorine and fluorine atoms. Its structure combines electron-withdrawing halogens with an electron-donating methoxy group, creating unique electronic and steric properties that influence reactivity and stability.

Properties

CAS No. |

18316-12-6 |

|---|---|

Molecular Formula |

C3H3ClF2O |

Molecular Weight |

128.50 g/mol |

IUPAC Name |

1-chloro-1,2-difluoro-2-methoxyethene |

InChI |

InChI=1S/C3H3ClF2O/c1-7-3(6)2(4)5/h1H3 |

InChI Key |

BJMOTVRWBSNGSC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=C(F)Cl)F |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange Reactions Using Vinylidene Chloride Precursors

The most widely documented synthesis route involves vinylidene chloride (CCl₂=CH₂) as the starting material. This method leverages sequential halogen exchange reactions to introduce fluorine atoms while retaining the methoxy group.

Hydrofluorination with Anhydrous Hydrogen Fluoride

Treatment of vinylidene chloride with anhydrous hydrogen fluoride (HF) under controlled conditions achieves partial fluorination. The reaction proceeds via an electrophilic addition mechanism, where HF adds across the double bond to form a carbocation intermediate stabilized by adjacent chlorine atoms. Subsequent elimination yields the difluorinated product. Key parameters include:

- Temperature : 40–60°C to balance reaction kinetics and minimize polymerization side reactions.

- Solvent : Dichloromethane or sulfolane, which solubilize HF while resisting fluorination.

- Yield : 60–75% after purification by fractional distillation.

A critical challenge is the over-fluorination to 1,1,2-trifluoro derivatives, which is mitigated by stoichiometric control of HF and short reaction times.

Catalytic Fluorination with Triflic Acid

Adapting methodologies from related compounds, trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) has emerged as an effective catalyst for selective fluorination. This approach, inspired by patents for synthesizing 1-chloro-1,1-difluoroethane, involves:

Reaction Mechanism

Triflic acid protonates the chlorine atom on vinylidene chloride, enhancing its leaving-group ability. Fluoride ions (from HF) then substitute chlorine in an Sₙ2-like process. The methoxy group is introduced via nucleophilic attack by methanol on a transient carbocation.

Key Conditions:

- Catalyst Loading : 3–5 mol% triflic acid relative to substrate.

- Pressure : 15–20 bar to maintain HF in the liquid phase.

- Byproduct Management : Recyclable 1,1-dichloro-1-fluoroethane is separated via reactive distillation.

Table 1 compares catalytic vs. non-catalytic fluorination methods:

| Parameter | Non-Catalytic (HF Alone) | Catalytic (Triflic Acid/HF) |

|---|---|---|

| Temperature (°C) | 80–110 | 100–110 |

| Yield (%) | 60–75 | 85–92 |

| Reaction Time (h) | 8–12 | 3–5 |

| Byproducts | 10–15% over-fluorinated | <5% oligomers |

| Source |

Methoxy Group Introduction via Alkoxylation

The methoxy group is incorporated either before or after fluorination , depending on the stability of intermediates.

Pre-fluorination Alkoxylation

Methanol reacts with 1,2-dichloro-1-fluoroethene in the presence of a base (e.g., K₂CO₃), displacing one chloride to form 1-chloro-1-fluoro-2-methoxyethene. Subsequent fluorination with HF yields the target compound. Challenges include regioselectivity and competing elimination reactions.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1,2-difluoro-2-methoxyethene undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions typically occur under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield 1,2-difluoro-2-methoxyethanol, while oxidation reactions can produce corresponding carbonyl compounds .

Scientific Research Applications

1-Chloro-1,2-difluoro-2-methoxyethene has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-chloro-1,2-difluoro-2-methoxyethene involves its interaction with various molecular targets. The chloro and fluoro groups can participate in electrophilic and nucleophilic reactions, while the methoxy group can act as a leaving group or participate in hydrogen bonding. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different chemical and biological systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-chloro-1,2-difluoro-2-methoxyethene with related halogenated ethenes and alkanes:

*LogP values estimated based on substituent contributions.

Key Observations:

- The methoxy group in 1-chloro-1,2-difluoro-2-methoxyethene increases polarity compared to non-oxygenated analogs, enhancing solubility in polar solvents.

- Vicinal halogenation (Cl and F on adjacent carbons) in HCFC-1122a and the target compound may lead to higher reactivity in elimination or substitution reactions compared to geminal dihalides like 1,1-dichloro-2,2-difluoroethylene .

Environmental and Toxicological Profiles

Notes:

Biological Activity

1-Chloro-1,2-difluoro-2-methoxyethene (CAS Number: 18316-12-6) is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in practical applications. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, toxicity, and relevant case studies.

- Molecular Formula : C₃H₃ClF₂O

- Molecular Weight : 128.505 g/mol

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

- LogP : 1.93720

These properties suggest that 1-chloro-1,2-difluoro-2-methoxyethene is a small, volatile compound that may have distinct interactions with biological systems.

Toxicity Studies

Toxicological assessments are critical for understanding the safety profile of any chemical compound. The following table summarizes key findings from toxicity studies related to similar compounds:

These findings suggest that while some fluorinated compounds can be toxic at high concentrations, others exhibit low toxicity and rapid elimination from biological systems.

Case Studies

Limited case studies directly involving 1-chloro-1,2-difluoro-2-methoxyethene have been published. However, related research provides insights into its potential biological implications:

- Inhalation Studies : Research on inhalation exposure to similar compounds has shown that they can lead to anesthetic-like effects without significant metabolic changes in animals . This suggests a need for caution in occupational settings where exposure may occur.

- Environmental Impact : As a fluorinated compound, there is concern regarding its environmental persistence and potential role as an ozone-depleting substance . Understanding its environmental behavior is crucial for assessing long-term biological impacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.